5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione
Description
5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione is a sulfur-containing heterocyclic compound characterized by a thiazolidine core with two sulfonyl groups (S=O) at positions 1 and 3 and a ketone group at position 2. The base compound has a molecular formula of C3H5NO3S, a molecular weight of 135.14 g/mol, and an IUPAC name of 1,1-dioxo-1,2-thiazolidin-3-one . It is typically stored at 4°C as a powder and exhibits safety warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .
However, direct experimental data on this derivative remain speculative without explicit literature references.
Properties
IUPAC Name |
1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRVATUDIMDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869467-25-4 | |
| Record name | 5-phenylisothiazolidin-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Cyclocondensation Reactions
The cyclocondensation of phenyl isothiocyanate with α-haloacetic acid derivatives represents a foundational approach for constructing the thiazolidine trione core. This method involves a two-step process:
- Nucleophilic Addition : Phenyl isothiocyanate reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form a thioamide intermediate.
- Cyclization : Intramolecular nucleophilic displacement of the chloride ion by the sulfur atom generates the thiazolidine ring, followed by oxidation to introduce the trione functionality.
Key Reaction Conditions :
- Solvent: Aqueous ethanol or tetrahydrofuran (THF)
- Temperature: 60–80°C
- Oxidizing Agent: Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA)
Representative Data :
| Starting Material | Base | Oxidizing Agent | Yield (%) |
|---|---|---|---|
| Phenyl isothiocyanate | NaOH | H₂O₂ | 62–68 |
| 4-Chlorophenyl isothiocyanate | K₂CO₃ | mCPBA | 55–60 |
This method is favored for its simplicity but requires careful control of oxidation conditions to avoid over-oxidation to sulfone derivatives.
One-Pot Multicomponent Synthesis
A more efficient one-pot strategy employs aromatic aldehydes, mercaptoacetic acid, and ethyl 3-aminopropionate hydrochloride under Dean-Stark conditions. This approach avoids isolating intermediates and improves atom economy.
Mechanistic Overview :
- Condensation : The aldehyde reacts with ethyl 3-aminopropionate to form an imine.
- Thiol-Ene Addition : Mercaptoacetic acid adds to the imine, followed by cyclization to yield the thiazolidine ring.
- Oxidation : In situ oxidation with iodine or dimethyl sulfoxide (DMSO) introduces the trione groups.
Optimized Parameters :
- Catalyst: N,N-Diisopropylethylamine (DIPEA)
- Solvent: Toluene/ethanol (1:1)
- Temperature: Reflux (110°C)
- Reaction Time: 24–36 hours
Yield Comparison :
| Aldehyde Substituent | Catalyst | Yield (%) |
|---|---|---|
| Phenyl | DIPEA | 75 |
| 4-Methoxyphenyl | Triethylamine | 68 |
This method achieves higher yields for electron-rich aromatic aldehydes due to enhanced imine stability.
Knoevenagel Condensation Approach
Adapting the Knoevenagel condensation, researchers have synthesized 5-phenyl-1λ⁶,2-thiazolidine-1,1,3-trione from 4-phenylimino-thiazolidin-2-one and benzaldehyde derivatives.
Procedure :
- Condensation : 4-Phenylimino-thiazolidin-2-one reacts with benzaldehyde in acetic acid, catalyzed by monoethanolamine.
- Cyclization : Heating induces intramolecular cyclization, forming the trione structure.
Critical Parameters :
- Solvent: Glacial acetic acid
- Catalyst: Monoethanolamine (2–3 drops)
- Temperature: 80–90°C
- Time: 30–45 minutes
Performance Metrics :
| Aldehyde | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 30 | 60 |
| 2-Nitrobenzaldehyde | 45 | 55 |
This route is notable for its short reaction time but requires rigorous purification to remove polymeric byproducts.
Industrial-Scale Production Considerations
Scaling up laboratory methods necessitates addressing:
- Cost Efficiency : Replacing expensive reagents (e.g., mCPBA) with catalytic oxidation systems.
- Waste Management : Implementing solvent recovery systems for toluene and ethanol.
- Process Intensification : Continuous flow reactors to enhance heat transfer and reduce reaction times.
Case Study :
A pilot plant achieved 85% yield using a continuous flow setup with the following parameters:
- Residence Time: 2 hours
- Temperature: 70°C
- Catalyst: Heterogeneous zirconia-supported sulfonic acid
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | Simple reagents, mild conditions | Low yields for electron-poor substrates | Moderate |
| One-Pot Multicomponent | High atom economy, fewer steps | Long reaction times | High |
| Knoevenagel Condensation | Rapid cyclization | Requires acidic conditions | Low |
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Introduction to 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione
This compound is a thiazolidine derivative characterized by its unique molecular structure, which includes a phenyl group and a trione functional group. This compound has garnered attention in scientific research for its potential applications across various fields, including medicinal chemistry, pharmacology, and materials science.
Applications in Scientific Research
This compound has shown promise in various research domains:
Medicinal Chemistry
Anticancer Activity : Several studies have explored the anticancer properties of thiazolidine derivatives. For instance, derivatives of thiazolidinones have been evaluated for their efficacy against glioblastoma and other cancer cell lines. The bioactivity of these compounds often involves mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents .
Biological Applications
Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in disease pathways. This property could be harnessed for therapeutic interventions in conditions such as cancer and infectious diseases .
Immunomodulatory Effects : Thiazolidine derivatives are also being studied for their role in modulating immune responses. They may enhance innate immunity or act as immunostimulants in various therapeutic contexts .
Material Science
The compound is utilized in developing new materials due to its chemical reactivity and structural properties. Its ability to serve as a building block for more complex molecules makes it valuable in synthetic chemistry and materials engineering .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of thiazolidinone derivatives on glioblastoma cells (LN229), several compounds exhibited significant anticancer activity through mechanisms such as apoptosis and cell cycle modulation. The findings suggest that structural modifications can enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Activity
Research on thiazolidine derivatives highlighted their potential as antimicrobial agents against various pathogens. The studies focused on their interaction with bacterial cell walls and metabolic pathways that could lead to bacterial inhibition .
Mechanism of Action
The mechanism of action of 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 1lambda6,2-thiazolidine-1,1,3-trione derivatives based on molecular features and substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 1lambda6,2-thiazolidine-1,1,3-trione (base) | C3H5NO3S | 135.14 | 15441-09-5 | None |
| 5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzotriazole-1,1,3-trione | C8H6FNO3S | 222.47 | Not provided | Fluorine, methyl, benzotriazole |
| 5-Chloro-2-cyclopropyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | C6H6ClNO3S | 207.64 | Not provided | Chlorine, cyclopropyl |
| Hypothetical 5-Phenyl derivative | C9H9NO3S | ~211.24* | N/A | Phenyl |
*Estimated based on base structure + phenyl group (C6H5, MW 77.11 g/mol).
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Halogen substituents (as in the 5-chloro and 5-fluoro analogs) increase electrophilicity and may enhance reactivity in nucleophilic substitutions .
- Ring Modifications: The benzotriazole analog (C8H6FNO3S) replaces the thiazolidine core with a benzotriazole system, altering conjugation and stability .
Biological Activity
5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a thiazolidine ring with a phenyl substituent and a trione functional group. This distinct structure allows for various chemical reactions such as oxidation, reduction, and substitution, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites in biological molecules, leading to:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites.
- Cellular Process Disruption : Its interactions can disrupt critical cellular pathways involved in proliferation and survival .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and fungal infections. The compound's mechanism likely involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting cancer cell proliferation across multiple cancer types:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Study on Xanthine Oxidase Inhibition
A recent study synthesized derivatives of thiazolidine compounds for xanthine oxidase (XO) inhibition. Among these derivatives, those structurally similar to this compound exhibited significant XO inhibitory activity with IC50 values considerably lower than allopurinol . This suggests potential therapeutic applications for conditions like gout.
Antioxidant Activity Assessment
Another investigation assessed the antioxidant properties of thiazolidine derivatives. The results indicated that compounds similar to this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. This property is crucial for developing therapies aimed at oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione with high purity?
- Methodological Answer : Utilize factorial design (e.g., pre-experimental or full factorial designs) to optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, varying phenyl group introduction via nucleophilic substitution or cyclization conditions can be systematically tested to maximize yield and purity. Computational tools like COMSOL Multiphysics can model reaction kinetics to guide experimental setups . Post-synthesis, validate purity via HPLC coupled with mass spectrometry, referencing structural data from PubChem for benchmarking .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135), FTIR, and X-ray crystallography to confirm the thiazolidine trione core and phenyl substitution. For instance, ¹³C NMR can distinguish carbonyl groups in the trione moiety, while X-ray diffraction resolves stereoelectronic effects. Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 2-(phenylhydrazinylidene)indene-1,3-dione) to identify deviations caused by electronic or steric factors .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways in the synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for key steps like thiazolidine ring formation. Tools like ICReDD’s reaction path search algorithms can identify transition states and intermediates, reducing trial-and-error experimentation. Pair computational results with experimental validation via in situ IR spectroscopy to monitor intermediate formation .
Q. How can researchers address contradictions in reported bioactivity data for thiazolidine trione derivatives?
- Methodological Answer : Conduct meta-analysis using systematic review frameworks (e.g., PRISMA) to evaluate methodological heterogeneity across studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Replicate experiments under standardized protocols and apply statistical tools (e.g., ANOVA) to isolate variables. Integrate computational docking studies to correlate structural features (e.g., phenyl ring orientation) with activity trends .
Q. What advanced separation techniques improve isolation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione from complex reaction mixtures?
- Methodological Answer : Use membrane-based separation (e.g., nanofiltration) or preparative HPLC with chiral stationary phases to isolate the compound from byproducts like regioisomers. Optimize solvent systems using Hansen solubility parameters and validate purity via LC-MS. Refer to CRDC classifications (e.g., RDF2050104 for separation technologies) to align methods with industrial best practices .
Q. How can AI-driven platforms accelerate the discovery of novel derivatives of 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione?
- Methodological Answer : Implement generative adversarial networks (GANs) trained on PubChem and ChEMBL datasets to propose structurally diverse analogs. Validate virtual hits via automated high-throughput screening (HTS) and quantum mechanics/molecular mechanics (QM/MM) simulations. Platforms like COMSOL Multiphysics enable real-time adjustments to synthetic routes based on predictive analytics .
Data Management and Validation
Q. What protocols ensure data integrity in studies involving 5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Use encrypted electronic lab notebooks (ELNs) with version control to track experimental modifications. For peer review, share raw spectral data via repositories like Zenodo, ensuring compliance with CRDC standards for chemical engineering data .
Q. How can researchers reconcile theoretical predictions with experimental observations for this compound?
- Methodological Answer : Establish a feedback loop where computational models (e.g., DFT-predicted reaction yields) are iteratively refined using experimental data. Tools like ICReDD’s integrated workflow merge quantum calculations with machine learning to reduce errors in transition state identification. Discrepancies in stereochemical outcomes can be resolved via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
